molecular formula C11H11FO2 B2625993 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1314902-19-6

7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2625993
CAS No.: 1314902-19-6
M. Wt: 194.205
InChI Key: OVTMYVZJYQBKLH-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a fluorinated derivative of tetrahydronaphthalene, characterized by the presence of a carboxylic acid group at the second position and a fluorine atom at the seventh position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the fluorination of tetrahydronaphthalene derivatives followed by carboxylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products:

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects is primarily through interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, potentially leading to inhibition or modulation of enzyme activity and receptor binding. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 7-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMYVZJYQBKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314902-19-6
Record name 7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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